molecular formula C11H8OS B8751520 4-Phenylthiophene-3-carbaldehyde

4-Phenylthiophene-3-carbaldehyde

Cat. No.: B8751520
M. Wt: 188.25 g/mol
InChI Key: IBWSJGDUGPZUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylthiophene-3-carbaldehyde is a high-value aromatic thiophene derivative that serves as a versatile synthetic intermediate in medicinal chemistry and materials science. Its structure, featuring an electron-rich thiophene core linked to a phenyl ring and a formyl group, makes it a privileged scaffold for constructing diverse functional molecules. In pharmaceutical research, this compound is a key precursor for developing novel therapeutic agents. Thiophene-based scaffolds are extensively investigated for their potent anticancer properties. Related phenyl-thiophene carboxamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma (A375), colorectal (HT-29), and breast cancer (MCF-7), by inducing apoptosis through caspase-3/7 activation and mitochondrial depolarization . The aldehyde functional group is highly reactive, enabling the synthesis of complex molecules through condensation reactions, such as the formation of chalcones, which are known bioactive structures . In synthetic chemistry, this compound is a valuable building block for constructing more complex molecular architectures. Its reactivity allows for participation in various transformations, including cyclization reactions, as demonstrated by studies on thienyl derivatives of o-divinylbenzene under acidic conditions . The planarity and aromaticity of the thiophene ring enhance receptor binding in biological systems and can improve the electronic properties of materials . This product is provided for research purposes as a building block for drug discovery, organic synthesis, and materials development. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8OS

Molecular Weight

188.25 g/mol

IUPAC Name

4-phenylthiophene-3-carbaldehyde

InChI

InChI=1S/C11H8OS/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h1-8H

InChI Key

IBWSJGDUGPZUJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC=C2C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Phenylthiophene 3 Carbaldehyde and Its Analogues

Strategies for Regioselective Phenylthiophene Ring Construction

The foundational step in the synthesis is the construction of the 4-phenylthiophene core. This can be achieved through various methods, with multicomponent reactions and palladium-catalyzed cross-couplings being among the most powerful.

Gewald Three-Component Reaction Pathways for Substituted Thiophenes

The Gewald reaction is a versatile and widely used multicomponent method for the synthesis of polysubstituted 2-aminothiophenes. nih.govwikipedia.orgresearchgate.net It involves the condensation of a ketone or aldehyde, an α-cyanoester or a related active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.netlookchem.com To generate a 4-phenyl-substituted thiophene (B33073), a phenyl-containing ketone, such as acetophenone (B1666503), is a logical starting material.

The generally accepted mechanism begins with a Knoevenagel condensation between the ketone and the active methylene compound to form an α,β-unsaturated nitrile intermediate. lookchem.comresearchgate.net This is followed by the addition of sulfur, a subsequent ring closure, and tautomerization to yield the final 2-aminothiophene product. wikipedia.orgresearchgate.net The use of microwave irradiation has been shown to improve reaction times and yields. wikipedia.org

While the classic Gewald reaction yields a 2-aminothiophene, this amino group can be subsequently removed or modified to achieve the desired 4-phenylthiophene core. However, direct synthesis of non-aminated thiophenes via Gewald-type reactions is less common. Modifications and alternative starting materials are often necessary to bypass the formation of the 2-amino group. For instance, using α-mercapto ketones can lead to thiophenes without the amino substituent, though these starting materials can be unstable. arkat-usa.org

Table 1: Examples of Gewald Reaction Conditions for Substituted Thiophenes This table is interactive. Click on the headers to sort.

ReactantsBase/CatalystSolventConditionsProduct TypeYield (%)
Ketone, α-Cyanoester, SulfurAmine (e.g., Morpholine)Ethanol (B145695)/DMFReflux2-Aminothiophene25-70 mdpi.com
Acetophenone, Malononitrile (B47326), SulfurTriethylamineEthanol60°C2-Amino-4-phenylthiophene derivative85 researchgate.net
α-Methylene Ketones, Ethyl Cyanoacetate, SulfurEt3NWaterRoom Temperature2-Aminothiophene derivativeGood to Excellent lookchem.com
Ketone, Activated Nitrile, SulfurBasic Ionic LiquidIonic LiquidMicrowave2-AminothiopheneHigh researchgate.net

Palladium-Catalyzed Cross-Coupling for Aryl-Thiophene Linkage Formation (e.g., Suzuki-Miyaura Reactions)

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for forming carbon-carbon bonds, particularly between aryl and heteroaryl systems. nih.govd-nb.info This reaction has become a cornerstone in the synthesis of aryl-substituted thiophenes due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of the required reagents. d-nb.infomdpi.com

To construct the 4-phenylthiophene skeleton, a typical Suzuki-Miyaura approach would involve the coupling of a thiophene derivative bearing a boronic acid or boronic ester at the 4-position with a phenyl halide, or conversely, coupling 4-halothiophene with phenylboronic acid. youtube.com The reaction is catalyzed by a palladium(0) complex, often generated in situ, and requires a base such as potassium carbonate or potassium phosphate (B84403). nih.gov The choice of palladium catalyst and ligands, such as bulky dialkylbiaryl phosphines, is crucial for achieving high efficiency, especially with challenging substrates like sterically hindered or unactivated aryl chlorides. nih.govresearchgate.net

The catalytic cycle is understood to proceed via oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov This methodology offers a direct and regioselective route to the 4-phenylthiophene core. nih.govresearchgate.net

Table 2: Representative Suzuki-Miyaura Coupling Conditions for Aryl-Thiophene Synthesis This table is interactive. Click on the headers to sort.

Thiophene SubstrateAryl SubstrateCatalyst (mol%)LigandBaseSolventYield (%)
4-Bromothiophene-2-carbaldehydeArylboronic acids/estersPd(PPh3)4-K3PO4Dioxane/WaterModerate to Excellent mdpi.com
2-Bromo-5-(bromomethyl)thiopheneArylboronic acidsPd(PPh3)4 (2.5)-K3PO41,4-Dioxane/H2O25-76 nih.gov
Aryl ChloridesThiophene-boronic acidsPd(OAc)2 (0.1-1)--Aqueous n-ButanolNear Quantitative acs.org
Aryl Bromides/ChloridesPhenylboronic acidPd(OAc)2 (0.5-1.0)o-(di-tert-butylphosphino)biphenylK3PO4-High researchgate.net

Methodologies for Regiospecific Introduction of the Carbaldehyde Moiety

Once the 4-phenylthiophene core is established, the next critical step is the regiosepecific introduction of the formyl group at the 3-position.

Vilsmeier-Haack Formylation: Mechanistic Insights and Optimization for Thiophene Systems

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic rings. thieme-connect.dewikipedia.org The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent, a chloroiminium ion. nih.govyoutube.com

In the context of thiophene systems, the regioselectivity of the Vilsmeier-Haack formylation is highly dependent on the nature and position of existing substituents on the thiophene ring. researchgate.net For a 4-phenylthiophene, formylation is generally directed to an available α-position (2- or 5-position) due to the higher electron density at these positions. However, if the α-positions are blocked, formylation can occur at a β-position. The electronic properties of the substituent also play a crucial role; electron-donating groups activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. rsc.org Achieving formylation specifically at the 3-position of 4-phenylthiophene using this method would likely require the 2- and 5-positions to be blocked by other substituents. The steric bulk of the Vilsmeier reagent can also influence the site of formylation. researchgate.net

Directed Lithiation-Formylation Sequences (e.g., utilizing n-Butyllithium and Dimethylformamide)

A more precise method for achieving regiospecific formylation is through a directed lithiation-formylation sequence. commonorganicchemistry.com This strategy involves the deprotonation of the thiophene ring at a specific position using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting aryllithium intermediate with an electrophilic formylating agent like N,N-dimethylformamide (DMF). thieme-connect.de

The regioselectivity of the lithiation step is governed by the acidity of the ring protons and the presence of any directing metalating groups (DMGs). uwindsor.ca For thiophene itself, lithiation preferentially occurs at the C-2 position. uwindsor.caup.ac.za Therefore, to achieve formylation at the 3-position of 4-phenylthiophene, the more acidic 2- and 5-positions would need to be blocked. Alternatively, a directing group at the 4-position or a nearby position could potentially direct the lithiation to the C-3 position. The reaction is typically carried out at very low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. researchgate.netresearchgate.net Subsequent addition of DMF and an aqueous workup yields the desired aldehyde. chemicalforums.com

Multi-Step Synthesis Pathways for Complex 4-Phenylthiophene-3-carbaldehyde Precursors

The synthesis of this compound can also be approached through a multi-step pathway where a more complex, appropriately substituted thiophene precursor is first assembled. This strategy allows for greater control over the final substitution pattern.

One such pathway could involve the synthesis of a 2,5-dihalogenated-4-phenylthiophene. The halogen atoms serve as protecting groups for the α-positions, directing subsequent functionalization to the β-position. For example, starting with a suitable phenyl-substituted precursor, a thiophene ring can be formed and subsequently dihalogenated at the 2- and 5-positions using reagents like N-bromosuccinimide.

With the α-positions blocked, a directed lithiation-formylation sequence can be employed to introduce the carbaldehyde group at the 3-position. This would involve a lithium-halogen exchange at the 3-position if a halogen is present there, or direct deprotonation if it's a C-H bond. Following the formylation, the halogen atoms at the 2- and 5-positions could then be removed via reductive dehalogenation, for example, using a zinc/acid system or catalytic hydrogenation, to yield the final this compound. This multi-step approach, while longer, offers a robust and highly controlled route to the target molecule.

Exploration of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding toxic substances, improving energy efficiency, and utilizing renewable resources. Key strategies include the adoption of catalytic processes, the use of environmentally benign solvents, and the application of energy-efficient techniques like microwave irradiation.

Two primary synthetic disconnections for this compound are typically considered: the formylation of a pre-formed 4-phenylthiophene ring or the construction of the phenylthiophene core on a molecule already containing the aldehyde function (or its precursor). Both approaches offer opportunities for the integration of green chemistry principles.

Catalytic Approaches and Solvent Systems in C-C Bond Formation

A common method for constructing the 4-phenylthiophene skeleton is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. For this compound, this could involve reacting 4-bromo- or 4-chlorothiophene-3-carbaldehyde (B3024029) with phenylboronic acid.

Conventional Suzuki-Miyaura reactions often rely on solvents like toluene (B28343) or 1,4-dioxane, which are associated with environmental and health concerns. nih.govresearchgate.net Furthermore, these reactions can require long heating times. Research into analogous systems, such as the synthesis of 4-arylthiophene-2-carbaldehydes, has demonstrated the potential for greener alternatives. nih.gov For instance, the use of a toluene/water or 1,4-dioxane/water solvent system represents a step towards greener conditions. nih.gov

A significant advancement is the use of microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes, thereby improving energy efficiency. nih.gov Studies on related Suzuki couplings for arylthiophene synthesis have shown that microwave irradiation in greener solvent systems, such as ethanol/water, can provide excellent yields with significantly shorter reaction times and lower catalyst loading. nih.govmdpi.com The choice of solvent is crucial, as it affects catalyst stability and reaction rates, with a trend towards replacing traditional aprotic polar solvents with more benign alternatives. rsc.orgwhiterose.ac.uk

Table 1: Comparison of Conventional and Greener Conditions for Suzuki-Miyaura Coupling in Arylthiophene Synthesis (by Analogy)

ParameterConventional Thermal Method nih.govresearchgate.netGreener Microwave-Assisted Method nih.govmdpi.comGreen Chemistry Principle Addressed
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(PPh₃)₄ (0.5-0.1 mol%) or other efficient Pd-complexesCatalysis (lower loading), Waste Prevention
Base K₃PO₄KOH, K₂CO₃, or other suitable basesAtom Economy
Solvent Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1)Ethanol/Water (1:1) or WaterSafer Solvents & Auxiliaries
Energy Source Conventional Heating (Oil Bath)Microwave IrradiationDesign for Energy Efficiency
Reaction Time 12 hours15 - 30 minutesDesign for Energy Efficiency
Temperature 90 - 100 °C100 °CDesign for Energy Efficiency

This table is a comparative illustration based on analogous reactions and established green chemistry advancements.

Greener Approaches to Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring like thiophene. organic-chemistry.org The standard procedure involves using phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), which acts as both reagent and solvent. jk-sci.com This method, while effective, uses corrosive and hazardous reagents.

Innovations in green chemistry offer pathways to mitigate these issues. Solvent-free Vilsmeier-Haack reactions have been successfully carried out by grinding the substrate with the Vilsmeier reagent in a mortar and pestle or by using microwave irradiation. ajrconline.org While these specific examples were demonstrated on phenols, the principle is applicable to other electron-rich aromatic systems. These methods eliminate the need for bulk organic solvents, reduce reaction times to minutes, and can lead to improved yields. ajrconline.org Additionally, novel methods for preparing the Vilsmeier reagent itself have been developed that avoid toxic chemicals like phosgene (B1210022) or thionyl chloride, using alternatives such as phthaloyl dichloride. scirp.org

Table 2: Comparison of Conventional and Greener Conditions for Vilsmeier-Haack Formylation (by Analogy)

ParameterConventional Method jk-sci.comGreener Solvent-Free Method ajrconline.orgGreen Chemistry Principle Addressed
Reagents Substrate, POCl₃, DMFSubstrate, Vilsmeier Reagent (e.g., from DMF/SOCl₂)Less Hazardous Chemical Synthesis
Solvent DMF or Halogenated HydrocarbonSolvent-FreeSafer Solvents & Auxiliaries, Waste Prevention
Energy Source Conventional Heating/StirringMicrowave Irradiation or Mechanical GrindingDesign for Energy Efficiency
Reaction Time Several hours30 seconds - 30 minutesDesign for Energy Efficiency
Work-up Aqueous work-up, extractionSimplified work-upWaste Prevention

This table presents a comparison based on established Vilsmeier-Haack modifications, suggesting potential application for thiophene systems.

Chemical Reactivity and Derivatization Pathways of 4 Phenylthiophene 3 Carbaldehyde

Reactions Involving the Electrophilic Carbaldehyde Functional Group

The aldehyde functional group in 4-phenylthiophene-3-carbaldehyde is a primary site for chemical reactions, owing to the electrophilic nature of the carbonyl carbon. This reactivity allows for a variety of nucleophilic addition and condensation reactions, leading to the formation of a wide array of derivatives.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the carbaldehyde group is susceptible to attack by nucleophiles. This fundamental reaction class opens pathways to numerous functionalized thiophene (B33073) derivatives.

One of the most common nucleophilic addition reactions is the Grignard reaction . Treatment of this compound with a Grignard reagent (R-MgX) results in the formation of a new carbon-carbon bond and, after an acidic workup, yields a secondary alcohol. pressbooks.pubmasterorganicchemistry.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to an alkoxide intermediate which is subsequently protonated. pressbooks.pub

The Wittig reaction provides a method for the conversion of the carbonyl group into an alkene. lumenlearning.commasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which reacts with the aldehyde to form a four-membered oxaphosphetane intermediate. libretexts.org This intermediate then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. lumenlearning.comlibretexts.org The Wittig reaction is a powerful tool for creating carbon-carbon double bonds with high regioselectivity. libretexts.org

Another important reaction is the Knoevenagel condensation , which is a modification of the aldol (B89426) condensation. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound (a compound with a C-H bond flanked by two electron-withdrawing groups) to the carbonyl group, followed by dehydration. sigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org A variation of this is the Doebner modification, which uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it often leads to decarboxylation. organic-chemistry.org

Table 1: Examples of Nucleophilic Addition Reactions with Aldehydes This table presents generalized examples of nucleophilic addition reactions applicable to aldehydes like this compound.

Reaction Type Nucleophile/Reagent Intermediate Final Product
Grignard Reaction R-MgX Alkoxide Secondary Alcohol
Wittig Reaction Ph₃P=CHR Oxaphosphetane Alkene
Knoevenagel Condensation Z-CH₂-Z' (Active Methylene (B1212753) Compound) β-hydroxy carbonyl α,β-unsaturated compound

Condensation Reactions for Imines, Oximes, and Hydrazones

Condensation reactions of this compound with primary amines and their derivatives provide access to a variety of nitrogen-containing heterocyclic precursors.

The reaction with primary amines yields imines , also known as Schiff bases. This reaction is a cornerstone in the synthesis of various biologically active molecules. Indole-3-carboxaldehyde, a related aromatic aldehyde, is known to readily form Schiff bases through condensation with different amine derivatives. researchgate.net

When reacted with hydroxylamine (B1172632) (NH₂OH) , this compound is expected to form the corresponding oxime . The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule. Studies on the reaction of various aldehydes with hydroxylamines have shown that the reaction proceeds smoothly, often with the choice of solvent and base influencing the reaction yield. acs.org

Similarly, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones . researchgate.net The mechanism is analogous to imine and oxime formation. libretexts.org Hydrazones are versatile intermediates; for instance, under basic conditions with heat (the Wolff-Kishner reduction), they can be further reduced to the corresponding methylene group, converting the aldehyde to a methyl group. libretexts.org

Table 2: Formation of Imines, Oximes, and Hydrazones from Aldehydes This table outlines the general condensation reactions for aldehydes, which are applicable to this compound.

Reactant Product Type General Structure of Product
Primary Amine (R-NH₂) Imine (Schiff Base) R'-CH=N-R
Hydroxylamine (NH₂OH) Oxime R'-CH=N-OH
Hydrazine (H₂NNH₂) Hydrazone R'-CH=N-NH₂

Formation of Chalcone (B49325) Derivatives via Aldol Condensation

Chalcones, or α,β-unsaturated ketones, are a significant class of compounds with diverse biological activities. They are commonly synthesized via the Claisen-Schmidt condensation , a type of aldol condensation, between an aromatic aldehyde and an acetophenone (B1666503) in the presence of a base, typically sodium or potassium hydroxide (B78521). nih.govjetir.orgyoutube.com

In the context of this compound, it can react with various substituted acetophenones to yield a series of novel chalcone derivatives. The reaction is generally carried out in an alcoholic solvent like ethanol (B145695) at room temperature. nih.gov The base facilitates the deprotonation of the α-carbon of the acetophenone, generating a nucleophilic enolate ion which then attacks the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form the stable, conjugated enone system of the chalcone. sigmaaldrich.com

For instance, the reaction of thiophene-3-carbaldehyde with substituted acetophenones in ethanol with potassium hydroxide has been shown to produce chalcones in good yields. nih.gov This methodology is directly applicable to this compound for the synthesis of a library of chalcone analogues.

Table 3: Synthesis of Chalcones from Thiophene-3-carbaldehyde This table provides examples of chalcones synthesized from thiophene-3-carbaldehyde, a reaction pathway analogous for this compound.

Aldehyde Acetophenone Derivative Base Product (Chalcone) Reference
Thiophene-3-carbaldehyde 4-hydroxyacetophenone KOH 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one nih.gov
Thiophene-3-carbaldehyde 4-methoxyacetophenone KOH 1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one nih.gov
Thiophene-3-carbaldehyde 4-ethoxyacetophenone KOH 1-(4-ethoxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one nih.gov
Thiophene-3-carbaldehyde 4-bromoacetophenone KOH 1-(4-bromophenyl)-3-(thiophen-3-yl)prop-2-en-1-one nih.gov

Transformations on the Thiophene Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it amenable to electrophilic substitution reactions. The regiochemical outcome of these reactions is influenced by the directing effects of both the phenyl group at the 4-position and the formyl group at the 3-position.

Electrophilic Aromatic Substitution: Regioselectivity and Mechanistic Studies

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. In 3-substituted thiophenes, electrophilic attack generally occurs at the 2- or 5-position. For 3-phenylthiophene, substitution at the 2-position is often the kinetically controlled product. The phenyl group at the 4-position and the electron-withdrawing formyl group at the 3-position of this compound will direct incoming electrophiles. The formyl group is a deactivating, meta-directing group, which would direct substitution to the 5-position. The phenyl group is an activating, ortho-, para-directing group. Considering the thiophene ring numbering, this would also favor substitution at the 2- and 5-positions. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the 2- or 5-position of the thiophene ring.

Computational methods, such as calculating the activation energies of different reaction pathways, can be employed to predict the regioselectivity of electrophilic aromatic substitution with greater accuracy. wuxiapptec.com

Halogenation Reactions (e.g., Bromination for Further Functionalization)

Halogenation, particularly bromination, is a common electrophilic aromatic substitution reaction used to introduce a functional handle for further transformations, such as cross-coupling reactions. The bromination of thiophene derivatives can be achieved using various reagents, including N-bromosuccinimide (NBS).

For 3-phenylthiophene, bromination can lead to a mixture of products, with the 2-bromo derivative often being the major product under kinetic control. The presence of the deactivating formyl group at the 3-position in this compound would likely influence the regioselectivity of halogenation. It is anticipated that bromination would occur at either the 2- or 5-position. For instance, the bromination of 4-phenylthiophene-2-carbaldehyde (B1353027) has been reported, indicating that halogenation of such systems is a viable transformation. nih.gov The resulting bromo-substituted this compound can then be used in reactions like the Suzuki-Miyaura cross-coupling to introduce new aryl or alkyl groups. nih.govnih.govjcu.edu.au

The regioselective synthesis of more complex substituted thiophenes often involves a series of directed lithiation and halogenation steps. mdpi.commdpi.com For example, starting from thiophene, a sequence of lithiation, alkylation, another lithiation, reaction with an isocyanate, and finally bromination can yield a tetra-substituted thiophene. mdpi.com

Cross-Coupling Reactions of this compound Derivatives

The derivatization of the this compound scaffold through cross-coupling reactions represents a powerful strategy for the synthesis of complex molecules with potential applications in materials science and medicinal chemistry. These reactions, predominantly catalyzed by transition metals like palladium, enable the formation of new carbon-carbon bonds at specific positions on the thiophene ring, assuming an appropriately functionalized precursor, such as a halogenated derivative (e.g., 2-bromo-4-phenylthiophene-3-carbaldehyde).

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Intermolecular Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds between organoboron compounds and organic halides or triflates. While direct examples involving this compound derivatives are not extensively documented in publicly available literature, the reactivity of analogous systems, such as 4-bromothiophene-2-carbaldehyde, provides significant insight into the potential of this reaction.

Research on the synthesis of 4-arylthiophene-2-carbaldehydes has demonstrated the feasibility of coupling various arylboronic acids and esters with a brominated thiophene carbaldehyde core. rsc.org These reactions typically employ a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. The choice of solvent and base is critical for optimizing the reaction yield. For instance, the coupling of 4-bromothiophene-2-carbaldehyde with phenylboronic ester to yield 4-phenylthiophene-2-carbaldehyde has been successfully achieved using potassium phosphate (B84403) (K₃PO₄) as the base in a toluene (B28343)/water solvent system. rsc.org

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative (activated by the base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The high functional group tolerance of this reaction makes it particularly suitable for substrates containing an aldehyde group, which generally remains unaffected under the reaction conditions. semanticscholar.org

A summary of typical reaction conditions for the Suzuki-Miyaura coupling of a related thiophene derivative is presented below, illustrating the parameters that would likely be adapted for a this compound derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophene Carbaldehyde

Coupling Partner 1 Coupling Partner 2 Catalyst (mol%) Base Solvent Temperature (°C) Yield (%) Reference
4-Bromothiophene-2-carbaldehyde Phenylboronic pinacol (B44631) ester Pd(PPh₃)₄ (5%) K₃PO₄ Toluene/Water (4:1) 85-90 Good rsc.org
4-Bromothiophene-2-carbaldehyde 3,5-Dimethylphenylboronic acid Pd(PPh₃)₄ (5%) K₃PO₄ Toluene/Water (4:1) 85-90 92 rsc.org

Other Metal-Catalyzed Coupling Strategies (e.g., Sonogashira, Heck)

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions offer alternative pathways for the derivatization of halogenated this compound.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govacs.org A hypothetical Sonogashira coupling of a halogenated this compound with an alkyne would introduce an alkynyl substituent onto the thiophene ring, leading to the formation of conjugated enyne structures. The reaction conditions are generally mild, which is advantageous for preserving the aldehyde functionality. nih.gov Copper-free Sonogashira protocols have also been developed to circumvent issues like the formation of alkyne homocoupling byproducts. acs.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. thieme-connect.com This reaction, catalyzed by a palladium complex and requiring a base, would enable the introduction of vinyl groups onto the thiophene core of a halogenated this compound. The Heck reaction mechanism involves the oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. thieme-connect.com It is a powerful tool for extending carbon chains and synthesizing complex olefinic compounds.

While specific applications of these coupling strategies to this compound derivatives are not prominent in the literature, their extensive use in organic synthesis for aryl halide functionalization suggests they are highly plausible routes for creating a diverse array of derivatives from this scaffold.

Redox Chemistry of the Carbaldehyde Functionality

The carbaldehyde group of this compound is a key functional handle that can undergo a variety of redox transformations, providing access to other important classes of compounds such as carboxylic acids and alcohols.

Selective Oxidation to Carboxylic Acids

The selective oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation in organic synthesis. This conversion yields 4-phenylthiophene-3-carboxylic acid, a valuable intermediate for further derivatization, for example, through esterification or amidation. The synthesis of 4-arylthiophene-3-carboxylic acid derivatives has been reported, confirming the viability of this product class. semanticscholar.org

A variety of reagents can be employed for the oxidation of heteroaromatic aldehydes. Standard methods include the use of potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder oxidants like silver oxide (Ag₂O). For substrates sensitive to harsh conditions, the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a phosphate and a chlorine scavenger like 2-methyl-2-butene, is a highly effective method. Another approach involves the direct palladium-catalyzed carbonylation of thiophenes to their corresponding carboxylic acids, which proceeds via C-H bond activation. rsc.org

Reduction to Alcohols and Saturated Analogues

The reduction of the carbaldehyde functionality provides access to the corresponding primary alcohol, (4-phenylthiophen-3-yl)methanol. This transformation is readily achieved using a variety of reducing agents.

For a straightforward reduction, sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent due to its mildness and selectivity for aldehydes and ketones over other functional groups like esters. The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol at room temperature. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they are less selective and require anhydrous conditions.

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, can also effect the reduction of the aldehyde. However, with sulfur-containing compounds like thiophenes, catalyst poisoning can be a concern. Furthermore, aggressive conditions with certain catalysts (e.g., Raney nickel) can lead to the reduction of the thiophene ring itself.

Decarbonylation Processes and their Mechanistic Investigation

Decarbonylation is a reaction that involves the removal of a carbonyl group. For an aromatic aldehyde like this compound, this process would lead to the formation of 4-phenylthiophene. This transformation can be achieved using transition-metal catalysts, most notably rhodium complexes (e.g., Wilkinson's catalyst) or palladium catalysts. thieme-connect.com

Palladium-catalyzed decarbonylation of aromatic and heteroaromatic aldehydes has been shown to be an effective synthetic method. thieme-connect.comrsc.org The mechanism is believed to proceed through the oxidative addition of the aldehydic C-H bond to a Pd(0) center, forming a hydrido-acyl-palladium(II) intermediate. This intermediate can then undergo reductive elimination of the decarbonylated product. Recent studies have explored the use of magnetically recoverable palladium catalysts supported on materials like maghemite (γ-Fe₂O₃) for ease of separation. thieme-connect.com It has been noted that for certain heterocyclic aldehydes, these reactions proceed in good yields. thieme-connect.com Nickel-catalyzed decarbonylations have also been developed as a cost-effective alternative. acs.org

Mechanistic investigations highlight that the reaction conditions, such as temperature and solvent, are crucial. acs.orgthieme-connect.com For instance, temperatures around 130-140 °C are often required. acs.orgthieme-connect.com Interestingly, in substrates containing both an aldehyde and a halogen, the oxidative addition of the C-halogen bond can be more favorable, potentially leading to dehalogenation instead of decarbonylation. thieme-connect.com

Ring Expansion and Contraction Reactions of Thiophene Derivatives

The thiophene ring, a stable aromatic heterocycle, can undergo a variety of chemical transformations that alter its fundamental structure. Among the most intriguing of these are reactions that lead to either the expansion of the five-membered ring into a larger heterocycle or its contraction into a different ring system. These transformations are of significant interest in synthetic organic chemistry as they provide pathways to novel molecular scaffolds. While specific studies on this compound are limited, the principles of thiophene reactivity, combined with the influence of the phenyl and carbaldehyde substituents, allow for an exploration of potential ring expansion and contraction pathways.

Ring Expansion Reactions

Ring expansion reactions of thiophenes typically involve the incorporation of one or more atoms into the existing ring, leading to the formation of six- or seven-membered heterocycles. These transformations often proceed through multi-step sequences involving intermediates that facilitate the ring-opening and subsequent re-cyclization.

One potential, though not yet specifically documented for this compound, pathway to ring expansion involves the conversion of the thiophene ring to a pyridine ring. This transformation is a valuable tool for accessing substituted pyridine derivatives. tandfonline.com Another general approach to ring expansion involves the reaction of thiophenes with carbenes or carbenoids, which can insert into the C-S or C-C bonds of the thiophene ring, leading to a larger ring system.

A significant development in the field is the use of metal catalysts to facilitate the ring expansion of heterocycles. For instance, rhodium carbenoids have been shown to induce the ring expansion of isoxazoles to form highly functionalized pyridines. wikipedia.org While not yet applied to this compound, this methodology suggests a potential avenue for future research.

Furthermore, the synthesis of fused heterocyclic systems from thiophene derivatives can be considered a form of ring system expansion. For example, thieno[3,2-c]pyridazines have been synthesized from thiophene precursors, a process that involves building a new pyridazine (B1198779) ring onto the existing thiophene framework. nih.gov Similarly, the synthesis of thienopyridines from aminothiophene-3-carbonitrile derivatives demonstrates the versatility of the thiophene core in constructing more complex heterocyclic structures. nih.gov

A plausible, though hypothetical, route for the ring expansion of this compound could involve the following steps:

Modification of the Aldehyde Group: The carbaldehyde group could be converted into a diene moiety through a Wittig-type reaction or a related olefination protocol.

Diels-Alder Reaction: The resulting diene could then undergo a [4+2] cycloaddition reaction with a suitable dienophile.

Rearrangement: The bicyclic intermediate formed could then undergo a rearrangement, potentially triggered by acid or heat, to yield an expanded aromatic ring system.

While this represents a theoretical pathway, it is grounded in established principles of organic synthesis and highlights the potential for this compound to serve as a precursor to larger, more complex heterocyclic structures.

Ring Contraction Reactions

Ring contraction reactions of thiophenes are less common than ring expansions but provide a fascinating route to alternative heterocyclic and carbocyclic systems. These reactions typically involve the extrusion of an atom or a fragment from the ring, leading to a smaller ring.

A notable example of a thiophene ring transformation that can be classified as a ring contraction is the reductive cyclization of anils derived from 2-nitrothiophen-3-carbaldehyde. rsc.org In this reaction, treatment of the anil with triethyl phosphite (B83602) does not yield the expected thieno[3,2-c]pyrazole but instead results in the formation of a 1-arylpyrrole-3-carbonitrile as the major product. rsc.org This transformation represents a formal contraction of the thiophene ring to a pyrrole (B145914) ring with the extrusion of the sulfur atom.

The proposed mechanism for this transformation involves the initial reduction of the nitro group, followed by an intramolecular cyclization and a subsequent rearrangement that leads to the cleavage of the C-S bond and the formation of the pyrrole ring. The presence of the electron-withdrawing nitro group is crucial for this particular reaction pathway. While this compound lacks this specific activating group, this example demonstrates that under the right conditions, the thiophene ring can undergo significant structural reorganization.

Another conceptual approach to ring contraction involves photochemical reactions. Photomediated ring contractions of saturated heterocycles have been reported, proceeding through a Norrish-type reaction. nih.gov Although this has not been demonstrated for aromatic thiophenes, it opens up another potential area of investigation for inducing ring contractions in the thiophene series.

The table below summarizes the types of ring transformations discussed:

Transformation TypeStarting Material (or related)Product TypeKey Reagents/ConditionsReference(s)
Ring Expansion Thiophene DerivativesPyridinesVaries tandfonline.com
Ring Expansion IsoxazolesPyridinesRhodium Carbenoids wikipedia.org
Fused Ring Formation Thiophene PrecursorsThieno[3,2-c]pyridazinesHydrazine nih.gov
Fused Ring Formation Aminothiophene-3-carbonitrileThienopyridinesEthyl cyanoacetate, malononitrile (B47326), or ethyl acetoacetate nih.gov
Ring Contraction 2-Nitrothiophen-3-carbaldehyde Anil1-Arylpyrrole-3-carbonitrileTriethyl phosphite rsc.org
Ring Contraction Saturated HeterocyclesContracted HeterocyclesPhotochemical nih.gov

Design and Synthesis of Functionalized Derivatives and Analogues of 4 Phenylthiophene 3 Carbaldehyde

Structural Modifications and Functional Group Interconversions on the Phenyl and Thiophene (B33073) Rings

The inherent reactivity of the aldehyde group and the aromatic nature of the phenyl and thiophene rings in 4-phenylthiophene-3-carbaldehyde allow for a diverse range of structural modifications. These transformations are key to creating a library of derivatives with varied functionalities.

One common modification involves the Vilsmeier-Haack reaction, which can be used to introduce the formyl group onto a pre-existing phenylthiophene scaffold. For instance, the reaction of hydrazones with a Vilsmeier reagent can yield pyrazole-3(4)-carbaldehydes, demonstrating a pathway to introduce the aldehyde functionality onto a heterocyclic system. researchgate.net

Furthermore, the phenyl and thiophene rings can be substituted with various groups to modulate the electronic properties of the molecule. For example, the introduction of electron-donating groups like methyl (-CH3) or electron-withdrawing groups like nitro (-NO2) can significantly alter the electron density distribution within the molecule, thereby influencing its reactivity and spectroscopic properties. nih.gov The placement of these substituents, whether on the phenyl or thiophene ring, can lead to distinct electronic and steric effects. researchgate.net For instance, computational studies on benzothiazole (B30560) derivatives have shown that substituting with an electron-withdrawing -NO2 group can lower both the HOMO and LUMO energy levels, which can be advantageous for charge transport properties. nih.gov

Functional group interconversions are also a critical aspect of derivatization. The aldehyde group of this compound can be oxidized to a carboxylic acid or reduced to an alcohol, providing entry points to a host of other derivatives. researchgate.net These transformations allow for the synthesis of esters, amides, and other related compounds, significantly expanding the chemical space accessible from the parent aldehyde.

Synthesis of Thiophene-Fused Heterocyclic Systems

The aldehyde functionality of this compound serves as a versatile handle for the construction of various thiophene-fused heterocyclic systems. These annulated structures are of significant interest due to their potential for novel biological activities and material applications.

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that can be synthesized from carboxylic acid hydrazides, which can be derived from this compound. A common synthetic route involves the reaction of an acid hydrazide with a dehydrating agent such as phosphorus oxychloride. nih.gov The synthesis often begins with the conversion of a carboxylic acid to its corresponding ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the acid hydrazide. nih.gov This hydrazide can then be cyclized to form the 1,3,4-oxadiazole (B1194373) ring. nih.govjchemrev.com

Alternative methods for synthesizing 1,3,4-oxadiazoles include the oxidative cyclization of aroyl hydrazones catalyzed by iron(III)/TEMPO in the presence of oxygen. organic-chemistry.org Another approach involves the reaction of N-isocyaniminotriphenylphosphorane with carboxylic acids. organic-chemistry.org The choice of synthetic route can depend on the desired substitution pattern and the tolerance of other functional groups present in the molecule.

Pyrazolines, or dihydropyrazoles, are five-membered nitrogen-containing heterocycles that can be synthesized from α,β-unsaturated ketones, which are accessible from this compound. The synthesis typically involves a Claisen-Schmidt condensation of the aldehyde with an appropriate ketone to form a chalcone (B49325) (an α,β-unsaturated ketone). nih.gov This chalcone is then reacted with a hydrazine derivative, such as phenylhydrazine (B124118), in a cyclocondensation reaction to yield the pyrazoline ring. nih.govjapsonline.com The reaction conditions, such as the choice of solvent and catalyst, can influence the reaction's efficiency and the final product's structure. nih.govresearchgate.net

The general synthetic scheme for preparing pyrazoline derivatives from a thiophene carbaldehyde is as follows:

Chalcone Formation: The thiophene carbaldehyde is condensed with an acetophenone (B1666503) derivative in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695). nih.gov

Pyrazoline Synthesis: The resulting chalcone is then refluxed with a hydrazine derivative (e.g., phenylhydrazine or thiosemicarbazide) in the presence of an acid catalyst like concentrated HCl in ethanol. nih.gov

This methodology allows for the introduction of various substituents on both the phenyl and pyrazoline rings, leading to a diverse library of compounds.

Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms. They are often considered as bioisosteric analogues of carboxylic acids. researchgate.net A common method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). researchgate.netnih.gov Therefore, to synthesize tetrazole derivatives from this compound, the aldehyde group would first need to be converted into a nitrile. This can be achieved through various methods, such as the dehydration of an oxime intermediate.

Once the corresponding thiophene-3-carbonitrile is obtained, it can be reacted with an azide source, such as sodium azide, often in the presence of a Lewis acid catalyst like zinc chloride, to form the tetrazole ring. nih.gov The reaction conditions can be optimized to favor the formation of either the 1H- or 2H-tautomer of the tetrazole ring.

An alternative strategy involves the use of tetrazole aldehydes as building blocks in multicomponent reactions. beilstein-journals.org This approach allows for the direct incorporation of the tetrazole moiety into more complex molecular scaffolds.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. youtube.com This transformation is a key step in the synthesis of a variety of derivatives, including esters and amides. Common oxidizing agents can be employed for this purpose.

Once the carboxylic acid is obtained, esterification can be carried out by reacting it with an alcohol in the presence of an acid catalyst (Fischer esterification). youtube.com Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, which then readily reacts with an alcohol to form the ester. researchgate.net

The general process for synthesizing ester derivatives from this compound is:

Oxidation: The aldehyde is oxidized to the corresponding carboxylic acid. youtube.com

Esterification: The carboxylic acid is then reacted with an alcohol under appropriate conditions to yield the ester. youtube.com

These carboxylic acid and ester derivatives serve as important intermediates for further functionalization and the synthesis of more complex molecules. libretexts.org

Introduction of Diverse Substituents for Modulating Electronic and Steric Properties

The introduction of diverse substituents onto the phenyl and thiophene rings of this compound is a powerful strategy for fine-tuning its electronic and steric properties. These modifications can have a profound impact on the molecule's reactivity, conformation, and interactions with other molecules.

Electronic Effects:

The electronic nature of the substituents can be systematically varied to modulate the electron density of the aromatic rings and the reactivity of the aldehyde group.

Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the aromatic system, which can enhance the reactivity of the rings towards electrophilic substitution.

Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density, making the rings less reactive towards electrophiles but potentially more susceptible to nucleophilic attack.

The position of the substituent also plays a crucial role. For instance, a substituent in the para position of the phenyl ring will exert a different electronic influence compared to a substituent in the meta position due to resonance and inductive effects. researchgate.net

Steric Effects:

The size and shape of the substituents can impose steric hindrance, which can influence the conformation of the molecule and the accessibility of the reactive sites.

Bulky substituents can restrict the rotation around the bond connecting the phenyl and thiophene rings, leading to a more rigid conformation.

Steric hindrance around the aldehyde group can affect its reactivity towards nucleophiles.

By carefully selecting and positioning substituents, it is possible to create a library of this compound derivatives with a wide range of electronic and steric profiles, enabling the systematic investigation of structure-activity relationships.

Development of Radiolabeled this compound Analogues for Advanced Imaging Research

The development of radiolabeled analogues of this compound represents a critical step towards their use in advanced imaging techniques like Positron Emission Tomography (PET). PET imaging relies on the detection of radiation emitted from positron-emitting radionuclides incorporated into a biologically active molecule. This allows for the non-invasive visualization, characterization, and quantification of biochemical processes in vivo. While direct radiolabeling of this compound has not been extensively reported, the strategies employed for other thiophene-based PET radiotracers provide a clear roadmap for the development of such imaging agents.

The primary goal in developing a radiolabeled analogue of this compound for imaging research would be to create a tracer that retains the parent molecule's affinity and selectivity for its biological target while being suitable for PET imaging. This involves the introduction of a positron-emitting isotope, such as Carbon-11 ([11C]) or Fluorine-18 ([18F]), into the molecular structure. The choice of isotope and the position of the radiolabel are crucial considerations that can significantly impact the tracer's biological behavior and imaging characteristics.

Research into thiophene-based radiotracers for other applications, such as imaging cannabinoid receptors or protein aggregates, offers valuable insights. For instance, studies on thiophene-based cannabinoid receptor type 2 (CB2) ligands have explored the use of [11C]-labeling. researchgate.netnih.govfrontiersin.orgnih.gov In these studies, precursor molecules were synthesized to allow for the introduction of [11C]methyl iodide ([11C]CH3I) in the final radiolabeling step. nih.govnih.gov This approach, known as radiomethylation, is a common strategy for incorporating Carbon-11.

The development of [18F]-labeled pyridothiophene derivatives for imaging α-synuclein aggregates highlights both the potential and the challenges of using Fluorine-18. nih.gov With a longer half-life than Carbon-11 (109.8 minutes vs. 20.4 minutes), [18F] allows for more complex synthesis procedures and longer imaging times. However, the introduction of [18F] can be more synthetically challenging and may lead to the formation of radiometabolites that can complicate image interpretation. nih.gov

For a hypothetical radiolabeled analogue of this compound, researchers would need to first identify a suitable position for radiolabeling that does not interfere with its biological activity. This would be followed by the synthesis of a precursor molecule that can be readily radiolabeled. The radiolabeled compound would then undergo rigorous evaluation, including in vitro binding assays to confirm its affinity for the target and in vivo imaging studies in animal models to assess its biodistribution, target engagement, and metabolic stability.

The following table summarizes key findings from research on analogous thiophene-based PET radiotracers, which would inform the development of radiolabeled this compound analogues.

RadiotracerTargetRadioisotopeLabeling PrecursorKey Findings
[11C]AAT-015Cannabinoid Receptor Type 2 (CB2)[11C]Carboxylic acid precursorShowed high in vitro affinity for CB2 but lacked specific binding in vivo. researchgate.netnih.govnih.gov
[11C]AAT-778Cannabinoid Receptor Type 2 (CB2)[11C]Carboxylic acid precursorDemonstrated high in vitro affinity for CB2 but failed to show specific accumulation in target tissues in vivo. researchgate.netnih.govnih.gov
[18F]asyn-44α-Synuclein[18F]Bromo-pyridothiophene precursorExhibited good initial brain uptake but was hampered by the formation of radiometabolites, precluding further in vivo studies. nih.gov

These examples underscore the iterative process of radiotracer development. While the thiophene scaffold is a promising platform for developing imaging agents, careful molecular design and thorough preclinical evaluation are essential to produce a successful radiotracer for advanced imaging research. The insights gained from these and other studies on thiophene-based molecules will be instrumental in guiding the future design and synthesis of radiolabeled this compound analogues.

Computational and Theoretical Investigations of 4 Phenylthiophene 3 Carbaldehyde Systems

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It is widely applied to predict molecular geometries, charge distributions, and reaction energetics.

DFT calculations are employed to determine the optimized geometry and the distribution of electron density within the 4-phenylthiophene-3-carbaldehyde molecule. The molecule consists of a thiophene (B33073) ring substituted with a phenyl group at the 4-position and a carbaldehyde (formyl) group at the 3-position. The electron-donating nature of the phenyl group and the electron-withdrawing nature of the carbaldehyde group create a push-pull system that significantly influences the electronic landscape.

Calculations on similar donor-acceptor thiophene systems show that the highest occupied molecular orbital (HOMO) density is typically distributed across the entire π-conjugated backbone, including the thiophene and phenyl rings. amazonaws.com Conversely, the lowest unoccupied molecular orbital (LUMO) density tends to localize on the electron-accepting portions of the molecule, such as the carbaldehyde group and the adjacent thiophene ring. amazonaws.comrsc.org This separation of electron density is crucial for intramolecular charge transfer processes. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually identifies the electrophilic and nucleophilic sites, with negative potential (red/yellow) indicating regions prone to electrophilic attack and positive potential (blue) indicating regions susceptible to nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties of a Donor-Acceptor Thiophene System Note: This data is illustrative, based on findings for D-A-D systems containing thiophene, as specific values for this compound are not available in the cited literature.

PropertyDescriptionExpected Characteristic
HOMO DistributionRegion of highest occupied molecular orbital densityDelocalized over phenyl and thiophene rings amazonaws.com
LUMO DistributionRegion of lowest unoccupied molecular orbital densityLocalized on carbaldehyde and thiophene ring amazonaws.comrsc.org
Dipole MomentMeasure of net molecular polaritySignificant, due to donor-acceptor structure
MEP Negative RegionElectron-rich areas (nucleophilic)Expected around the oxygen atom of the carbonyl group
MEP Positive RegionElectron-poor areas (electrophilic)Expected around the hydrogen atom of the aldehyde

The single bond connecting the phenyl and thiophene rings allows for rotational freedom, leading to different conformers. The planarity between the two rings is a key factor determining the extent of π-conjugation and, consequently, the electronic properties of the molecule. DFT calculations can determine the relative energies of these conformers to identify the most stable (ground-state) geometry.

Studies on similar bi-aryl systems show that the conformer with a lower dihedral angle (closer to planar) is often more stable due to enhanced π-conjugation. However, steric hindrance between hydrogen atoms on the adjacent rings can lead to a twisted, non-planar ground state. For instance, DFT investigations of various conformers of an oxadiazole derivative found them to be thermodynamically stable within a narrow energy range of 2.64 kcal/mol. nih.gov A similar analysis for this compound would involve calculating the total energy as a function of the dihedral angle between the phenyl and thiophene rings.

Table 2: Illustrative Conformational Energy Profile Note: This table is a hypothetical representation of results from a conformational analysis.

Dihedral Angle (Phenyl-Thiophene)Relative Energy (kcal/mol)Stability
0° (Planar)1.5Slightly strained due to steric clash
30°0.0Most Stable (Ground State)
60°2.0Less Stable
90° (Perpendicular)4.5Least Stable (conjugation broken)

DFT is a powerful tool for mapping the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states (TS), a detailed energy profile of a reaction can be constructed. This allows for the determination of activation energies (the energy barrier for a reaction) and reaction enthalpies.

Table 3: Example Energy Profile for a Catalyzed Reaction (based on Diphenylacetylene (B1204595) Hydrogenation) Note: This data is from a study on diphenylacetylene hydrogenation and serves to illustrate the outputs of a DFT reaction mechanism study. scielo.br

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (DPA + H₂)0.0
2Transition State 1 (TS¹)+15.2
3Intermediate 1-5.8
4Transition State 2 (TS²)+10.5
5Product (Stilbene)-25.0

Frontier Molecular Orbital (FMO) Theory Applications

FMO theory focuses on the interactions between the HOMO and LUMO of reacting species. The energy and localization of these orbitals are fundamental to understanding chemical reactivity and electronic properties.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_g), is a critical parameter that reflects the chemical reactivity and electronic excitability of a molecule. wuxibiology.com A small energy gap is generally associated with higher chemical reactivity, lower kinetic stability, and the ability to absorb light at longer wavelengths.

Table 4: Representative HOMO-LUMO Energy Gaps for Thiophene-Based Systems

Molecule/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Thiophene-functionalized DTTA-~ -3.5- rsc.org
Polythiophene (extrapolated polymer)--~ 2.0 mdpi.com
Imidazole-Thio-Semicarbazone-5.61-1.743.87 orientjchem.org
Thiophene-based D-A-D Chromophore (AS2)-5.11-2.902.21 amazonaws.com

The donor-acceptor architecture of this compound (phenyl as donor, carbaldehyde as acceptor) makes it a prime candidate for exhibiting Intramolecular Charge Transfer (ICT) upon photoexcitation. In an ICT process, the absorption of a photon promotes an electron from a molecular orbital centered on the donor (HOMO) to one centered on the acceptor (LUMO).

This charge redistribution leads to a highly polar excited state with a larger dipole moment than the ground state. A key characteristic of molecules undergoing ICT is their solvatochromism, where the emission wavelength strongly depends on the polarity of the solvent. nih.gov In polar solvents, the highly polar ICT state is stabilized, leading to a red-shift in the fluorescence emission spectrum. nih.gov In some cases, dual fluorescence can be observed, with one band corresponding to a locally excited (LE) state and a second, red-shifted band corresponding to the relaxed ICT state. nih.gov Ultrafast spectroscopic techniques can be used to monitor the dynamics of the charge transfer, which often occurs on the picosecond timescale. nih.gov

Table 5: Illustrative Solvatochromic Shift in an ICT-Active Molecule Note: This table illustrates the typical effect of solvent polarity on the fluorescence of a molecule with ICT characteristics.

SolventPolarityFluorescence Emission Max (nm)
HexaneLow450
Toluene (B28343)Low465
DichloromethaneMedium510
AcetonitrileHigh550

Computational Approaches to Structure-Activity Relationship (SAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For this compound and its derivatives, these approaches are instrumental in designing novel compounds with enhanced efficacy or desired characteristics.

The process involves generating a dataset of related molecules and calculating a wide range of molecular descriptors for each. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic features. Statistical models are then developed to find a mathematical relationship between these descriptors and an observed activity or property.

Key molecular descriptors relevant to the this compound system include:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). Methods like Density Functional Theory (DFT) are used to calculate properties such as dipole moment, polarizability, and atomic charges. tandfonline.com These are crucial for understanding how the molecule might interact with a biological target.

Steric Descriptors: These relate to the size and shape of the molecule, which can influence how it fits into a receptor's binding site.

Hydrophobicity Descriptors: These quantify the molecule's affinity for nonpolar environments, a key factor in its pharmacokinetics.

Topological Descriptors: These are numerical representations of molecular branching and connectivity.

These computational studies help refine the design of new derivatives by predicting how specific structural modifications—such as adding substituents to the phenyl or thiophene rings—might affect their biological activity. mdpi.com

Table 1: Common Descriptors in QSAR/QSPR Studies for Thiophene-Based Systems

Descriptor Type Example Descriptor Significance
Electronic HOMO/LUMO Energies Indicates electron-donating/accepting ability and chemical reactivity.
Dipole Moment Influences solubility and binding orientation in polar environments.
Atomic Charges Helps identify sites for electrostatic interactions and potential hydrogen bonding.
Steric Molecular Volume Relates to the size of the molecule and its fit within a binding pocket.
Surface Area Affects solubility and interactions with molecular surfaces.

| Hydrophobicity | LogP (Partition Coefficient) | Predicts membrane permeability and distribution in biological systems. |

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide a window into its dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent or a biological macromolecule like a protein. nih.govarxiv.org

An MD simulation begins with an initial structure of the system (e.g., the molecule in a box of water or docked into a protein's active site). By calculating the forces between atoms and applying Newton's laws of motion, the simulation tracks the trajectory of every atom over a set period, typically from nanoseconds to microseconds. nih.gov

Key applications of MD simulations for this system include:

Conformational Analysis: The phenyl and aldehyde groups can rotate relative to the central thiophene ring. MD simulations can explore the accessible conformations and determine the most stable or energetically favorable orientations.

Binding Stability: When studying the interaction of this compound with a biological target, MD simulations can assess the stability of the complex. nih.gov Parameters like the Root Mean Square Deviation (RMSD) are monitored to see if the molecule remains securely in the binding site or if the complex is unstable. nih.gov

Interaction Analysis: Simulations can reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule within a binding pocket and how these interactions evolve over time. nih.gov

Solvation Effects: Understanding how the molecule interacts with water or other solvents is crucial for predicting its solubility and behavior in a biological medium.

Table 2: Goals and Outputs of Molecular Dynamics (MD) Simulations

Simulation Goal Key Output/Analysis Insights Gained
Assess Complex Stability Root Mean Square Deviation (RMSD) Measures the stability and conformational changes of the molecule-protein complex over time. nih.gov
Characterize Binding Binding Free Energy (e.g., MM-GBSA) Quantifies the strength of the interaction between the molecule and its target. nih.gov
Identify Key Interactions Hydrogen Bond Analysis Determines the specific residues involved in hydrogen bonding and their persistence. nih.gov

| Explore Flexibility | Root Mean Square Fluctuation (RMSF) | Identifies flexible and rigid regions of the molecule and the protein. |

Aromaticity and Stability Assessments of Thiophene Ring Systems

The concept of aromaticity is central to the stability and chemical properties of the thiophene ring in this compound. Aromatic compounds exhibit significantly greater stability than would be expected from their formulation as simple conjugated polyenes. libretexts.org For a molecule to be considered aromatic, it must meet several criteria:

Cyclic Structure: The molecule must contain a ring of atoms.

Planarity: The atoms in the ring must lie in the same plane to allow for effective orbital overlap.

Full Conjugation: Every atom in the ring must have a p-orbital that can overlap with the p-orbitals of its neighbors, creating a continuous ring of overlapping orbitals. youtube.com

Hückel's Rule: The cyclic π-system must contain 4n+2 electrons, where 'n' is a non-negative integer (0, 1, 2, etc.). libretexts.org

The thiophene ring in this compound fulfills these criteria. libretexts.org It is a five-membered ring that is both cyclic and planar. The four carbon atoms are sp² hybridized, each contributing one electron to the π-system. The sulfur atom is also sp² hybridized and contributes a lone pair of electrons to the π-system. This results in a total of six π-electrons (4 from the carbons and 2 from the sulfur), which satisfies Hückel's rule for n=1 (4(1)+2 = 6). libretexts.orglibretexts.org This delocalization of electrons across the entire ring is responsible for the exceptional stability and characteristic reactivity of thiophene and its derivatives. khanacademy.org

Table 3: Criteria for Aromaticity

Characteristic Aromatic Anti-Aromatic Non-Aromatic
Structure Cyclic & Planar Cyclic & Planar May be cyclic or acyclic, often non-planar
Conjugation Fully Conjugated π system Fully Conjugated π system Incomplete or no conjugation
Electron Count 4n+2 π electrons 4n π electrons Does not fit aromatic/anti-aromatic rules

| Stability | Exceptionally Stable | Highly Unstable | Normal alkene-like stability |

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR) for Structural Elucidation

Computational chemistry provides a powerful means to predict the spectroscopic signatures of molecules, which is invaluable for confirming their structure and interpreting experimental data. For this compound, methods like Density Functional Theory (DFT) can be used to calculate various spectroscopic properties with a high degree of accuracy. tandfonline.com

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding around each nucleus in the optimized molecular structure, a theoretical spectrum can be generated. Comparing these predicted shifts with experimental NMR data is a standard method for verifying the proposed chemical structure. tandfonline.com

IR Spectroscopy: Infrared (IR) spectroscopy measures the vibrational frequencies of chemical bonds. Computational models can calculate these vibrational modes, producing a theoretical IR spectrum. This allows for the assignment of specific absorption bands to the vibrations of particular functional groups, such as the C=O stretch of the aldehyde group or the C-S stretch of the thiophene ring. tandfonline.com

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. Time-dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λ_max) by calculating the energy difference between the ground state and various excited states. This helps in understanding the electronic properties of the conjugated π-system. tandfonline.com

By correlating these computationally predicted spectra with those obtained experimentally, researchers can gain high confidence in the structural assignment of newly synthesized compounds like this compound and its analogues.

Table 4: Computational Prediction of Spectroscopic Data

Spectroscopy Type Predicted Parameter Significance for Structural Elucidation
NMR Chemical Shifts (δ) Confirms the chemical environment of each hydrogen and carbon atom in the molecule. tandfonline.com
IR Vibrational Frequencies (cm⁻¹) Identifies the presence of key functional groups (e.g., aldehyde C=O, C-S, aromatic C-H). tandfonline.com

| UV-Vis | Absorption Wavelength (λ_max) | Characterizes the electronic transitions within the conjugated π-electron system. tandfonline.com |

Advanced Applications of 4 Phenylthiophene 3 Carbaldehyde and Its Derivatives in Materials Science

Electronic and Optoelectronic Device Applications

The conjugated π-system of the thiophene (B33073) ring, extended by the phenyl group in 4-phenylthiophene-3-carbaldehyde, makes its derivatives prime candidates for use in electronic and optoelectronic devices. The aldehyde group offers a convenient handle for further chemical modifications, allowing for the fine-tuning of electronic properties.

Derivatives of this compound are expected to exhibit valuable semiconducting properties. The ability to form polymers, either through the aldehyde group or by polymerization of the thiophene ring, opens the door to creating conductive materials. Polythiophenes are well-known for their environmental and thermal stability, making them suitable for a range of electronic applications. nih.gov

Research into phenyl and phenylthienyl derivatives has shown their potential as organic semiconductors in Organic Thin-Film Transistors (OTFTs). For instance, certain derivatives have demonstrated p-channel characteristics with carrier mobilities reaching up to 1.7 x 10⁻⁵ cm²/Vs and on/off current ratios in the range of 10² to 10⁴. bohrium.com The synthesis of poly(thiophene-2-carbaldehyde) has also been reported, indicating that polymers can be formed from thiophene aldehydes, which could possess interesting electronic properties. nih.govresearchgate.net

The electrical conductivity of polythiophene derivatives can be significant. For example, some polythiophene derivatives containing pyrazoline side chains have shown electrical conductivity of approximately 1.3 × 10⁻⁶ S/cm. acs.org The conductivity of these materials is a key parameter for their application in electronic devices.

Table 1: Representative Electrical Properties of Thiophene-Based Organic Semiconductors

Material ClassApplicationReported Carrier Mobility (cm²/Vs)On/Off RatioReference
Phenylthienyl DerivativesOTFTs1.7 x 10⁻⁵10² - 10⁴ bohrium.com
Dibenzothiophene DerivativesOTFTs7.7 x 10⁻²~1 x 10⁷

This table presents data for related thiophene derivatives to illustrate the potential performance of materials derived from this compound.

The tunable electronic properties and broad absorption spectra of thiophene derivatives make them highly suitable for solar energy applications. In the context of OPVs and DSSCs, derivatives of this compound could function as electron donors or as part of the sensitizing dye.

In DSSCs, organic dyes are crucial for light harvesting. Phenothiazine dyes incorporating a 4-phenyl-2-(thiophen-2-yl)thiazole π-bridge have been synthesized and investigated for their photovoltaic performance. researchgate.net These structures, which are analogous to what could be derived from this compound, demonstrate how the combination of phenyl and thiophene moieties can be effectively used in sensitizer (B1316253) design. The efficiency of these cells is influenced by factors such as the dye's absorption spectrum, its energy levels (HOMO/LUMO), and its ability to inject electrons into the semiconductor (e.g., TiO₂) layer.

In the field of OLEDs, materials based on thiophene derivatives are valued for their luminescence properties and charge-transporting capabilities. While specific research on this compound for OLEDs is limited, the characteristics of related compounds are informative. Carbazole derivatives, which are often used in OLEDs, are sometimes combined with thiophene units to enhance their properties. oup.com

The general requirements for OLED materials include high photoluminescence quantum yield, good thermal stability, and balanced charge injection and transport. The aldehyde functionality of this compound could be used to attach various functional groups that can tune the emission color and improve device efficiency. For instance, creating star-shaped molecules with a 1,3,5-triazine (B166579) core linked to carbazole-thiophene arms is a strategy that has been explored for developing efficient OLED materials. oup.com

Development of Flexible Substrate Materials and Dielectric Properties

The growing demand for flexible electronics has spurred research into conductive polymers that are intrinsically stretchable. Poly(3,4-ethylenedioxythiophene) (PEDOT), a well-known polythiophene derivative, is a key material in this area due to its high conductivity, transparency, and stability. researchgate.netoup.com By analogy, polymers derived from this compound could be engineered for flexibility.

Grafting flexible side chains, such as poly(acrylate-urethane), onto a rigid polythiophene backbone is a strategy to impart stretchability. researchgate.net Such materials could find use in wearable electronics, flexible displays, and smart textiles. The dielectric properties of these materials are also critical, especially for applications in capacitors and as gate dielectrics in transistors. The ability to tune the molecular structure of this compound derivatives would allow for the optimization of their dielectric constant and loss tangent for specific applications.

Research on Smart Materials and Stimuli-Responsive Systems

"Smart" materials that respond to external stimuli such as pH, temperature, light, or the presence of specific chemicals are at the forefront of materials science. The aldehyde group in this compound is a reactive site that can be used to introduce stimuli-responsive moieties.

For example, polymers incorporating this unit could be designed to change their conformation or electronic properties in response to a specific trigger. This could lead to applications in drug delivery systems, where a change in pH could trigger the release of a therapeutic agent, or in smart windows that change their transparency in response to temperature. bohrium.com While direct examples using this compound are not yet prevalent, the principles of designing stimuli-responsive polymers are well-established and could be applied to its derivatives. nih.govbohrium.com

Applications in Advanced Sensor Technologies

Thiophene-based chemosensors are a significant area of research due to their ability to detect a wide range of analytes with high sensitivity and selectivity. bohrium.comresearchgate.net The fluorescence and colorimetric properties of thiophene derivatives can change upon interaction with specific ions or molecules, forming the basis for optical sensors.

Derivatives of this compound could be functionalized to create chemosensors for various targets. For instance, the aldehyde group can be reacted to introduce specific binding sites for metal ions, anions, or biological molecules. nih.govbohrium.com Thiophene-based fluorescent chemosensors have been developed for the detection of Zn²⁺ and CN⁻, with applications in live cell imaging. nih.gov

Furthermore, polythiophene derivatives are used in electronic sensors. The conductivity of a polythiophene film can be modulated by the adsorption of volatile organic compounds (VOCs), making them suitable for use in electronic noses. researchgate.net Cationic polythiophene derivatives have also been employed as biosensors for the rapid detection of microbial particles in water. nih.govacs.org The versatility of thiophene chemistry suggests that this compound is a promising building block for a new generation of advanced sensors.

Table 2: Examples of Thiophene-Based Chemosensors

Sensor TypeTarget AnalyteDetection PrincipleReference
Fluorescent ChemosensorZn²⁺, CN⁻"Turn-on" fluorescence nih.gov
Aggregation-induced Emission ChemosensorZn²⁺"Turn-on" emission oup.com
Polythiophene BiosensorMicrobial Particles (e.g., E. coli)Change in fluorescence nih.govacs.org
Chemiresistive SensorVolatile Organic Compounds (VOCs)Change in conductivity researchgate.net

This table provides examples of sensor applications for the broader class of thiophene derivatives, highlighting the potential of this compound in this field.

Polymer Chemistry: Monomer Design and Polymerization Strategies

The strategic design of monomers derived from this compound is pivotal for the development of advanced polymeric materials with tailored properties for materials science. The presence of the aldehyde functional group, coupled with the inherent characteristics of the phenyl-substituted thiophene ring, offers a versatile platform for creating a variety of polymer architectures. These polymers are of significant interest due to their potential applications in organic electronics, photonics, and sensor technology, stemming from the conductive and optically active nature of polythiophene-based systems.

The core of monomer design often revolves around the chemical modification of the aldehyde group to introduce polymerizable functionalities. This approach allows for the incorporation of the this compound moiety into a polymer backbone, thereby imparting its unique electronic and optical properties to the resulting macromolecule.

A prominent strategy for monomer synthesis from this compound is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). researchgate.netresearchgate.net This reaction is highly efficient for creating new carbon-carbon double bonds, which can then participate in polymerization reactions.

For instance, reacting this compound with compounds like malononitrile (B47326) or diethyl malonate can yield vinyl-substituted thiophene monomers. These monomers, featuring a reactive double bond, are amenable to various polymerization techniques. The general scheme for such a Knoevenagel condensation is depicted below:

Scheme 1: General Knoevenagel condensation of this compound with an active methylene compound.

The nature of the "Z" groups in the active methylene compound can be varied to fine-tune the electronic properties of the resulting monomer and, consequently, the final polymer.

Another approach for monomer design is the Wittig reaction , which allows for the conversion of the aldehyde group into a vinyl group by reacting it with a phosphorus ylide. This method also provides a pathway to monomers suitable for polymerization.

Once the desired monomers are synthesized, several polymerization strategies can be employed to construct the polymer chains. The choice of polymerization method is critical as it influences the polymer's molecular weight, regioregularity, and ultimately its material properties.

Oxidative polymerization is a common and straightforward method for synthesizing polythiophenes. nih.gov In this process, the thiophene monomers are treated with an oxidizing agent, such as iron(III) chloride (FeCl₃), which induces the coupling of the thiophene rings at the 2- and 5-positions. rsc.org For monomers derived from this compound, where the 3- and 4-positions are substituted, polymerization would be expected to occur through the available 2- and 5-positions of the thiophene ring, leading to a conjugated polymer backbone.

Cross-coupling reactions , such as Suzuki and Stille couplings , offer more control over the polymer structure, leading to well-defined, regioregular polymers. researchgate.netnih.gov These methods typically involve the reaction of a dihalo-thiophene monomer with an organometallic or organoboron compound in the presence of a palladium catalyst. For monomers derived from this compound, this would require the synthesis of a di-functionalized monomer, for example, by brominating the 2- and 5-positions of the thiophene ring.

The bulky phenyl group at the 4-position of the thiophene ring is expected to have a significant impact on the properties of the resulting polymers. This substituent can influence the polymer's solubility, morphology in the solid state, and electronic properties by inducing a twist in the polymer backbone, which can affect the extent of π-conjugation. nih.gov

Below are interactive data tables summarizing potential monomer designs and polymerization strategies for derivatives of this compound, based on established chemical principles and findings from related polythiophene systems.

Table 1: Monomer Design via Knoevenagel Condensation of this compound

Active Methylene CompoundResulting Monomer StructurePotential Polymerization Methods
Malononitrile2-(4-Phenylthiophen-3-yl)methylene-malononitrileRadical Polymerization, Anionic Polymerization
Diethyl malonateDiethyl 2-(4-Phenylthiophen-3-yl)methylene-malonateRadical Polymerization
Cyanoacetic acid2-Cyano-3-(4-phenylthiophen-3-yl)acrylic acidCondensation Polymerization (if activated)

Table 2: Polymerization Strategies and Expected Polymer Properties

Polymerization MethodMonomer PrerequisiteCatalyst/InitiatorExpected Polymer Characteristics
Oxidative PolymerizationThiophene ring with available 2- and 5-positionsFeCl₃, (NH₄)₂S₂O₈Often produces polymers with variable molecular weights and regioregularity.
Suzuki CouplingDihalo-monomer (e.g., 2,5-dibromo derivative)Pd(PPh₃)₄, other Pd catalystsLeads to regioregular polymers with well-defined structures and potentially higher charge carrier mobilities.
Stille CouplingDihalo-monomer and organotin comonomerPd(PPh₃)₄, other Pd catalystsSimilar to Suzuki coupling, offers good control over polymer architecture.
Radical PolymerizationMonomer with a vinyl groupAIBN, Benzoyl peroxideSuitable for vinyl monomers; polymer properties depend on monomer structure and reaction conditions.

The research into polymers derived from this compound is an active area, with the potential to yield novel materials for a range of advanced applications in materials science. The ability to systematically modify the monomer structure and control the polymerization process is key to unlocking the full potential of this versatile chemical compound.

Explorations in Medicinal Chemistry: Target Oriented Research on Phenylthiophene Carbaldehydes and Derivatives

Investigation of Bioactive Thiophene (B33073) Scaffolds and Their Therapeutic Potential

Thiophene and its derivatives are a cornerstone in the development of new therapeutic agents, demonstrating a wide array of pharmacological activities. nih.govnih.govresearchgate.net These five-membered heterocyclic compounds are key components in numerous clinically used drugs, showcasing their importance in medicinal chemistry. nih.gov The therapeutic potential of thiophene-based compounds extends to various areas, including their use as antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor agents. nih.gov

The versatility of the thiophene scaffold allows for the synthesis of diverse derivatives with tailored biological activities. For instance, the introduction of different substituents on the thiophene ring can significantly influence their therapeutic efficacy. frontiersin.org Researchers have synthesized and evaluated numerous thiophene derivatives, revealing their potential as inhibitors of various enzymes and as modulators of biological pathways. nih.govnih.gov The ongoing research in this field continues to uncover new applications for thiophene-based compounds in the treatment of a wide range of diseases. researchgate.netnih.gov

Ligand Design and Molecular Docking Studies for Specific Protein Targets

The rational design of ligands and the use of computational tools like molecular docking are crucial in modern drug discovery. These approaches allow for the prediction of binding affinities and interaction modes of small molecules with their protein targets, guiding the synthesis of more potent and selective compounds.

Research on PD-L1 Antagonists and Immune Checkpoint Modulators

In the realm of cancer immunotherapy, the PD-1/PD-L1 axis has emerged as a critical target. acs.org Small molecule inhibitors of this pathway offer potential advantages over antibody-based therapies, such as oral availability and better cell permeability. acs.org Researchers have designed and synthesized novel PD-L1 antagonists based on a 2-hydroxy-4-phenylthiophene-3-carbonitrile scaffold. nih.govnih.gov These compounds have shown promising results in in vitro assays, demonstrating their ability to disrupt the PD-1/PD-L1 interaction. acs.org

Molecular docking studies have been instrumental in understanding the structure-activity relationships of these thiophene-based PD-L1 inhibitors. nih.gov For example, the 3-cyano group on the thiophene ring helps to create a pre-formed conformation that is favorable for binding to the PD-L1 protein. nih.gov Furthermore, the phenyl ring attached to the thiophene core via an ether linkage can form additional stabilizing π-π interactions within the binding pocket. nih.gov These insights are crucial for the development of the next generation of small molecule immune checkpoint modulators.

Exploration of Atypical Protein Kinase C (aPKC) Inhibitors

Atypical protein kinase C (aPKC) isoforms have been identified as key players in various cellular processes, including cell growth, proliferation, and inflammation. nih.govnih.gov Consequently, they have emerged as attractive targets for the development of new therapeutic agents. frontiersin.org A screening of a small molecule library led to the discovery of a series of 2-amino-3-carboxy-4-phenylthiophenes as potent and selective inhibitors of aPKC. nih.gov

Structure-activity relationship (SAR) studies have revealed that the presence of electron-donating groups on the C-4 aryl moiety of the thiophene backbone is crucial for their inhibitory activity. nih.gov These phenylthiophene-based inhibitors have been shown to be effective in blocking retinal permeability induced by vascular endothelial growth factor (VEGF) and tumor necrosis factor (TNF), highlighting their potential for treating diseases associated with increased vascular permeability and inflammation. nih.gov The most potent compounds in this series exhibit low nanomolar efficacy in cellular assays. nih.gov

Studies on Enzyme Inhibition (e.g., Urease Inhibition)

Urease is a metalloenzyme that plays a significant role in the pathogenesis of various bacterial infections. frontiersin.orgnih.gov The inhibition of this enzyme is a promising strategy to combat these infections. researchgate.net Thiophene-containing compounds have been reported to be effective urease inhibitors. frontiersin.orgnih.gov

In a recent study, a series of morpholine-thiophene hybrid thiosemicarbazones were synthesized and evaluated for their urease inhibitory potential. frontiersin.orgnih.gov Many of these compounds demonstrated significantly higher potency than the standard inhibitor, thiourea. frontiersin.orgnih.gov For instance, compound 5g , 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, exhibited an IC₅₀ value of 3.80 ± 1.9 µM and an uncompetitive mode of inhibition. frontiersin.orgresearchgate.net Molecular docking studies revealed that this compound binds effectively to the active site of the urease enzyme. frontiersin.orgresearchgate.net

Another study focused on 4-arylthiophene-2-carbaldehydes and their biological activities. nih.gov Among the synthesized compounds, 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde (2i) showed outstanding urease inhibition with an IC₅₀ value of 27.1 µg/mL. nih.gov

Biochemical Studies on Antioxidant Activities and Nitric Oxide Scavenging

The antioxidant properties of chemical compounds are of great interest due to their potential to mitigate oxidative stress, which is implicated in numerous diseases. Thiophene derivatives have been investigated for their antioxidant and nitric oxide (NO) scavenging activities.

A study on arylthiophene-2-carbaldehydes revealed that these compounds can directly react with nitric oxide and inhibit the formation of nitrite. nih.gov One of the synthesized compounds, 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile (2d) , was identified as an excellent NO scavenger with an IC₅₀ value of 45.6 µg/mL. nih.gov

In another investigation, a series of thiophene-2-carboxamide derivatives were synthesized and their antioxidant potential was assessed using the ABTS assay. nih.gov The results indicated that 3-amino thiophene-2-carboxamide derivatives showed the highest antioxidant activity, with compound 7a exhibiting 62.0% inhibition, which was comparable to the standard antioxidant, ascorbic acid. nih.gov The study highlighted that the nature of the substituent on the thiophene ring plays a crucial role in determining the antioxidant capacity. nih.gov

Development of Novel Antimicrobial Agents and Their Mechanisms of Action

The rise of antimicrobial resistance necessitates the development of new and effective antimicrobial agents. Thiophene derivatives have long been recognized for their antimicrobial properties and continue to be a promising source for novel drug candidates. researchgate.netresearchgate.net

Research has shown that various thiophene-based compounds exhibit significant activity against a range of bacterial and fungal strains. frontiersin.orgnih.gov For example, a series of 4-arylthiophene-2-carbaldehydes were synthesized and screened for their antibacterial activity. nih.gov The compound 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile (2d) displayed excellent activity against Pseudomonas aeruginosa with an IC₅₀ value of 29.7 µg/mL, which was better than the standard drug streptomycin. nih.gov

The mechanism of action of thiophene-based antimicrobial agents can vary. Some studies suggest that they can act by permeabilizing the bacterial membrane. frontiersin.org Molecular docking studies have also been employed to understand the interaction of these compounds with bacterial protein targets, such as D-alanine ligase, which is involved in cell wall synthesis. tandfonline.com The development of thiophene derivatives with specific mechanisms of action against resistant strains remains an active area of research. frontiersin.org

In-depth Analysis of 4-Phenylthiophene-3-carbaldehyde in Medicinal Chemistry Encounters Data Scarcity

A comprehensive review of scientific literature reveals a significant lack of specific research on the molecular interactions of this compound with biological systems, hindering a detailed analysis of its potential in medicinal chemistry.

Despite the growing interest in thiophene derivatives for drug discovery, targeted research on the specific compound this compound remains notably absent from publicly available scientific databases. While numerous studies explore the biological activities of structurally similar molecules, the direct investigation of this particular aldehyde derivative and its interactions with biological targets is not documented.

This scarcity of information prevents a thorough examination of its molecular interactions, a critical step in the development of new therapeutic agents. The requested detailed analysis, including data on specific biological targets, binding affinities, and enzyme inhibition, cannot be provided due to the absence of published research on this compound.

Research into related compounds, such as 2-hydroxy-4-phenylthiophene-3-carbonitrile and various 4-arylthiophene-2-carbaldehydes, has shown that the phenylthiophene scaffold holds promise in medicinal chemistry. These related molecules have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents, with some studies detailing their interactions with specific biological targets like the programmed death-ligand 1 (PD-L1). However, these findings cannot be directly extrapolated to this compound, as small changes in chemical structure can lead to significant differences in biological activity and molecular interactions.

Without dedicated studies on this compound, any discussion of its specific molecular interactions would be purely speculative and would not meet the standards of scientific accuracy. Therefore, a detailed article as per the requested outline cannot be generated at this time. Further experimental research is required to elucidate the potential of this specific compound in the field of medicinal chemistry.

Future Research Directions and Emerging Paradigms for 4 Phenylthiophene 3 Carbaldehyde

Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Property Prediction

The convergence of artificial intelligence (AI) and chemistry offers a transformative approach to molecular science. AI and machine learning (ML) can dramatically accelerate the discovery of new 4-Phenylthiophene-3-carbaldehyde derivatives and predict their properties with high accuracy, minimizing the time and expense of traditional trial-and-error experimentation. variational.aiinnovationnewsnetwork.com

Future research will likely focus on developing specialized ML models trained on datasets of thiophene-containing compounds. These models can predict a wide range of properties for novel, virtual derivatives of this compound. innovationnewsnetwork.commdpi.com For instance, Quantitative Structure-Activity Relationship (QSAR) models can be built to forecast biological activities, such as inhibitory concentrations against specific enzymes or receptor binding affinities. variational.ai In the realm of materials science, AI can predict electronic properties like charge carrier mobility and band gaps, guiding the design of new organic semiconductors for applications in organic field-effect transistors (OFETs). nih.gov

Generative AI models represent another exciting frontier. These algorithms can design entirely new molecules based on desired property profiles. mdpi.com Researchers could instruct a generative model to create derivatives of this compound with optimized characteristics, such as enhanced fluorescence for bio-imaging or specific absorption spectra for use in dye-sensitized solar cells. mdpi.comresearchgate.net This data-driven approach, which combines AI with automated high-throughput synthesis and screening, promises to rapidly identify lead candidates for both pharmaceutical and material science applications. innovationnewsnetwork.com

Table 1: AI/ML Applications in this compound Research

AI/ML Technique Application Area Predicted/Optimized Property Potential Impact
Quantitative Structure-Activity Relationship (QSAR) Medicinal Chemistry Biological activity (e.g., IC₅₀), toxicity profiles. mdpi.comnih.gov Faster identification of potent and safe drug candidates.
Machine Learning Potential (MLP) Materials Science Electronic properties (band gap, charge mobility), optical properties. nih.gov Accelerated design of high-performance organic electronic materials.
Generative Models (e.g., RNNs, GANs) De Novo Design Novel molecular structures with desired multi-property profiles. mdpi.com Discovery of innovative scaffolds for new functions.

| Predictive Reaction Modeling | Chemical Synthesis | Reaction outcomes, optimal reaction conditions, potential byproducts. innovationnewsnetwork.com | Improved synthesis efficiency and reduced experimental load. |

Advanced Spectroscopic Characterization Techniques for In-Depth Structural and Electronic Analysis

A profound understanding of a molecule's structural and electronic properties is fundamental to controlling its function. While standard techniques provide basic characterization, the application of advanced spectroscopic methods combined with high-level computational chemistry will offer unprecedented insight into this compound.

Future studies will increasingly employ a synergistic approach that pairs experimental spectroscopy with theoretical calculations, such as Density Functional Theory (DFT). nih.gov This combination allows for a detailed assignment of vibrational modes observed in Fourier-Transform Infrared (FT-IR) and FT-Raman spectra, linking them to specific molecular motions. nih.gov Such analysis can reveal subtle conformational changes and intermolecular interactions in different states.

Furthermore, techniques like UV-Vis spectroscopy, when interpreted with Time-Dependent DFT (TD-DFT), can elucidate the nature of electronic transitions, providing a clear picture of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Understanding the energy and distribution of these orbitals is critical for applications in electronics and photonics. nih.gov Advanced Nuclear Magnetic Resonance (NMR) techniques, including 2D NMR (COSY, HSQC, HMBC), will continue to be vital for unambiguous structural confirmation of complex derivatives. Theoretical calculations of chemical shifts can further validate experimental findings. To probe the reactive nature of the molecule, analyses of the Molecular Electrostatic Potential (MEP) and Fukui functions can identify the likely sites for electrophilic and nucleophilic attack, guiding synthetic modifications. nih.gov

Table 2: Advanced Spectroscopic and Computational Techniques

Technique Information Gained Relevance to this compound
FT-IR & FT-Raman Spectroscopy Vibrational modes, functional groups, molecular fingerprint. Confirmation of structure, study of intermolecular hydrogen bonding.
UV-Vis Spectroscopy Electronic transitions, conjugation length, optical band gap. Characterization for applications in dyes, sensors, and optoelectronics.
Nuclear Magnetic Resonance (NMR) Connectivity of atoms, chemical environment, 3D structure. Unambiguous structure elucidation of synthetic derivatives.
Density Functional Theory (DFT) Optimized geometry, electronic structure, FMO energies, MEP. nih.gov Prediction of reactivity, stability, and electronic properties.

| Time-Dependent DFT (TD-DFT) | Excited states, theoretical UV-Vis spectra. researchgate.net | Understanding photophysical properties for light-emitting applications. |

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of chemical syntheses, emphasizing the need for processes that are efficient, safe, and environmentally benign. nih.gov A key metric in this paradigm is atom economy, which measures how many atoms from the reactants are incorporated into the final product. jocpr.comrsc.org Future research on this compound will prioritize the development of synthetic routes that maximize atom economy and minimize waste.

Traditional syntheses of bi-aryl compounds often rely on cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov While powerful, these reactions are not perfectly atom-economical as they generate stoichiometric inorganic salts as byproducts. A more sustainable future direction lies in the use of direct C-H activation/arylation reactions. unito.it This approach creates the crucial carbon-carbon bond by directly functionalizing a C-H bond on the thiophene (B33073) ring with an aryl partner, often with water as the only theoretical byproduct, thus achieving superior atom economy.

Table 3: Comparison of Synthetic Routes for this compound

Parameter Traditional Route (e.g., Suzuki Coupling) Future Sustainable Route (e.g., C-H Arylation)
Key Reaction Pd-catalyzed cross-coupling of a halothiophene with phenylboronic acid. nih.gov Pd-catalyzed direct coupling of thiophene with a benzene (B151609) derivative. unito.it
Atom Economy Moderate; generates boronate and halide salt waste. rsc.org High; water is the primary byproduct. nih.govrsc.org
Key Reactants Pre-functionalized (halogenated) thiophene. Unfunctionalized thiophene core.
Solvents Often organic solvents (e.g., toluene (B28343), THF). nih.gov Green solvents (e.g., water, DESs). unito.it

| Sustainability | Less sustainable due to waste generation and use of pre-functionalized substrates. | More sustainable due to high atom economy and reduced process steps. |

Exploration of Multi-Functional Materials Integrating Different Application Domains

The inherent functionalities of the this compound scaffold make it an ideal candidate for the design of multi-functional materials, where a single molecule or material exhibits two or more distinct and useful properties. Thiophene-based systems are already known for their utility in organic electronics, while the aldehyde group provides a convenient handle for introducing biological activity or sensing capabilities. mdpi.com

An emerging research direction is the creation of "theranostic" agents, which combine therapeutic action with diagnostic reporting (e.g., fluorescence). A derivative of this compound could be designed to bind to a specific biological target, such as the PD-L1 protein, while also possessing intrinsic fluorescence that allows for real-time imaging of its location and concentration within cells or tissues. researchgate.netnih.gov

Another area of exploration is the development of chemo- or biosensors. The electronic properties of the phenyl-thiophene core could be modulated upon the binding of a specific analyte to a receptor site introduced via the aldehyde group. This change could be transduced into a measurable optical (colorimetric or fluorescent) or electrical signal. For example, a material could be designed to function as the active layer in an organic thin-film transistor (OTFT) that also changes its conductivity in the presence of a particular ion or biomolecule. This integration of electronic and sensing functions is a hallmark of next-generation smart materials.

Deepening Mechanistic Understanding of Molecular and Biological Interactions at the Atomic Level

A deep, mechanistic understanding of how this compound and its derivatives interact with their environment at the atomic level is crucial for rational design. Whether the goal is a highly effective drug or an efficient electronic device, knowing the precise nature of intermolecular and intramolecular forces is paramount.

For biological applications, computational techniques like molecular docking and molecular dynamics (MD) simulations will be indispensable. nih.govnih.gov Molecular docking can predict the preferred binding orientation of a this compound derivative within the active site of a target protein, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking with specific amino acid residues. nih.gov MD simulations can then be used to study the dynamic stability of this complex over time, providing insights into the binding free energy and the conformational changes that may occur upon binding.

For materials science applications, understanding how molecules pack in the solid state is critical for predicting properties like charge transport. Computational studies can predict crystal packing and analyze intermolecular interactions that dictate the electronic coupling between adjacent molecules. These theoretical insights, validated by experimental data from X-ray crystallography, will enable the design of molecules with optimized solid-state architectures for superior performance in devices like OFETs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Phenylthiophene-3-carbaldehyde?

  • Methodological Answer :

  • Condensation Reactions : React thiophene derivatives with benzaldehyde precursors under acidic or basic conditions. For example, phosphorus pentachloride (PCl₅) can act as a catalyst for cyclization and aldehyde functionalization, as demonstrated in the synthesis of 2-chloroquinoline-3-carbaldehydes .
  • Cross-Coupling : Use palladium-catalyzed Suzuki-Miyaura coupling to introduce the phenyl group to the thiophene backbone, followed by formylation using Vilsmeier-Haack conditions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to isolate the pure product.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm the phenyl, thiophene, and aldehyde moieties.
  • FT-IR : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereoelectronic effects in the solid state .

Q. How can purity and stability of this compound be assessed during storage?

  • Methodological Answer :

  • HPLC : Monitor degradation using reverse-phase C18 columns with UV detection (λ = 254 nm).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under inert atmospheres.
  • Storage : Store in amber vials at –20°C under nitrogen to prevent aldehyde oxidation.

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and electrostatic potential maps. Compare with experimental UV-Vis spectra for validation.
  • Reactivity Prediction : Use Fukui indices to identify nucleophilic/electrophilic sites for further functionalization.
  • Reference : Similar approaches are applied to study reaction mechanisms in heterocyclic systems .

Q. What strategies resolve contradictions between experimental and computational data (e.g., spectral anomalies)?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, IR, and X-ray data to confirm structural assignments.
  • Dynamic NMR : Investigate conformational flexibility if splitting patterns deviate from static models.
  • Error Analysis : Replicate syntheses to rule out batch-specific impurities. Refer to frameworks for analyzing contradictions in qualitative data .

Q. How can reaction mechanisms for the synthesis of this compound be validated?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in-situ FT-IR to identify intermediates.
  • Isotopic Labeling : Use ¹³C-labeled aldehydes to trace formylation pathways.
  • Catalyst Screening : Test Pd/Cu catalysts (common in cross-coupling) to optimize yields and selectivity .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodological Answer :

  • Solvent Optimization : Use slow evaporation in mixed solvents (e.g., DCM/hexane) to grow single crystals.
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets with twinning .
  • Temperature Control : Crystallize at 4°C to reduce thermal motion artifacts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.